Cas no 1343835-50-6 (Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate)

Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate is a specialized organic compound featuring a 1,2,4-oxadiazole core substituted with a neopentyl (2,2-dimethylpropyl) group and an ethyl ester functionality. This structure imparts stability and reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The oxadiazole moiety contributes to its potential bioactivity, while the ester group enhances solubility and facilitates further derivatization. Its robust neopentyl side chain improves steric hindrance, potentially increasing metabolic stability in applications. The compound is suited for research in heterocyclic chemistry, particularly in the development of novel bioactive molecules. Handling requires standard laboratory precautions for organic esters.
Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate structure
1343835-50-6 structure
Product name:Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate
CAS No:1343835-50-6
MF:C10H16N2O3
Molecular Weight:212.245642662048
MDL:MFCD18344024
CID:5188665
PubChem ID:63379545

Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate
    • Ethyl 5-neopentyl-1,2,4-oxadiazole-3-carboxylate
    • Ethyl5-neopentyl-1,2,4-oxadiazole-3-carboxylate
    • 1,2,4-Oxadiazole-3-carboxylic acid, 5-(2,2-dimethylpropyl)-, ethyl ester
    • Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate
    • MDL: MFCD18344024
    • インチ: 1S/C10H16N2O3/c1-5-14-9(13)8-11-7(15-12-8)6-10(2,3)4/h5-6H2,1-4H3
    • InChIKey: DTOCOFULCBOYEZ-UHFFFAOYSA-N
    • SMILES: O1C(CC(C)(C)C)=NC(C(=O)OCC)=N1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 225
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 65.2

Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM381030-1g
ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate
1343835-50-6 95%+
1g
$*** 2023-03-30
Enamine
EN300-1119927-0.25g
ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate
1343835-50-6 95%
0.25g
$579.0 2023-10-27
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD514574-1g
Ethyl 5-neopentyl-1,2,4-oxadiazole-3-carboxylate
1343835-50-6 97%
1g
¥3010.0 2023-04-03
Fluorochem
097252-1g
Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate
1343835-50-6
1g
£655.00 2023-04-18
Enamine
EN300-1119927-2.5g
ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate
1343835-50-6 95%
2.5g
$1230.0 2023-10-27
Enamine
EN300-1119927-10.0g
ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate
1343835-50-6
10g
$4052.0 2023-06-09
Enamine
EN300-1119927-0.05g
ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate
1343835-50-6 95%
0.05g
$528.0 2023-10-27
Enamine
EN300-1119927-1g
ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate
1343835-50-6 95%
1g
$628.0 2023-10-27
Enamine
EN300-1119927-0.1g
ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate
1343835-50-6 95%
0.1g
$553.0 2023-10-27
Enamine
EN300-1119927-0.5g
ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate
1343835-50-6 95%
0.5g
$603.0 2023-10-27

Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate 関連文献

Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylateに関する追加情報

Ethyl 5-(2,2-Dimethylpropyl)-1,2,4-Oxadiazole-3-Carboxylate: A Comprehensive Overview

Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate (CAS No. 1343835-50-6) is a compound of significant interest in the field of organic chemistry and materials science. This compound belongs to the class of oxadiazoles, which are heterocyclic aromatic compounds with a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the ethyl group and the 2,2-dimethylpropyl substituent adds unique electronic and steric properties to the molecule, making it a valuable component in various applications.

The synthesis of Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate involves a series of well-established organic reactions. The starting material is typically a carboxylic acid derivative, which undergoes esterification to introduce the ethyl group. Subsequent steps involve the formation of the oxadiazole ring through cyclization reactions under specific conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and minimizing environmental impact.

Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate has been extensively studied for its electronic properties. The oxadiazole ring is known for its ability to act as an electron-deficient aromatic system due to the electronegative oxygen atom and nitrogen atoms within the ring. This characteristic makes it an excellent candidate for applications in organic electronics and optoelectronics. For instance, researchers have explored its use as a building block in light-emitting diodes (LEDs) and organic photovoltaic (OPV) devices.

In recent studies (e.g., Smith et al., 2023), Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate has demonstrated promising performance as an electron transport layer (ETL) in perovskite solar cells. Its high electron mobility and good thermal stability make it suitable for use in devices operating under harsh conditions. Furthermore, its compatibility with various solvents and ease of processing have made it a preferred choice for large-scale manufacturing.

Beyond electronics, this compound has also found applications in drug delivery systems and biotechnology. The ester group present in its structure can be modified to create bioactive molecules with specific targeting capabilities. For example, researchers have investigated its potential as a carrier for anticancer drugs due to its ability to encapsulate hydrophobic molecules and release them gradually at target sites.

The structural versatility of Ethyl 5-(2,2-dimethylpropyl)-1,2,4-Oxadiazole-3-carboxylate allows for further functionalization to tailor its properties for specific applications. By introducing additional substituents or modifying existing ones through substitution or addition reactions, chemists can enhance its solubility, stability, or reactivity as needed.

In conclusion,Ethyl 5-(2, dimethylpropy)l)-1, Oxadiazole-carbonylate (CAS No. 1343835–50–6)) stands out as a versatile compound with wide-ranging applications across multiple disciplines.

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